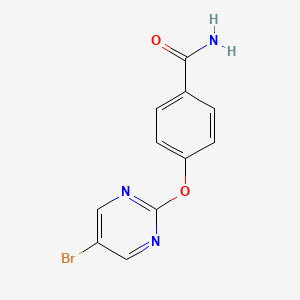![molecular formula C10H7BrN4 B7577463 4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile](/img/structure/B7577463.png)
4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BPyC, and it has been synthesized using different methods.
作用機序
The mechanism of action of 4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile involves the inhibition of specific enzymes and signaling pathways. For instance, BPyC has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory molecules such as prostaglandins. By inhibiting COX-2, BPyC can reduce inflammation and pain. Additionally, BPyC has been reported to inhibit the activity of various kinases such as Janus kinase (JAK) and spleen tyrosine kinase (SYK), which are involved in the regulation of immune responses and cell proliferation. By inhibiting these kinases, BPyC can prevent the growth and proliferation of cancer cells.
Biochemical and physiological effects:
4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile has been shown to exhibit various biochemical and physiological effects. For instance, BPyC has been reported to reduce the production of pro-inflammatory molecules such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, BPyC has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. Moreover, BPyC has been reported to exhibit high selectivity towards specific enzymes and signaling pathways, which can minimize off-target effects.
実験室実験の利点と制限
One of the significant advantages of using 4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile in lab experiments is its potent activity and high selectivity towards specific enzymes and signaling pathways. Additionally, BPyC is relatively easy to synthesize and purify, making it accessible for various research groups. However, one of the limitations of using BPyC is its potential toxicity towards normal cells, which can limit its clinical applications.
将来の方向性
There are several future directions for the research on 4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile. One of the significant directions is to explore its potential applications in the treatment of infectious diseases such as viral infections. Additionally, further studies are needed to elucidate the mechanism of action of BPyC, particularly its interactions with specific enzymes and signaling pathways. Moreover, the development of novel derivatives and analogs of BPyC can enhance its potency and selectivity towards specific targets. Finally, the evaluation of the pharmacokinetic and pharmacodynamic properties of BPyC can provide valuable insights into its clinical applications.
合成法
The synthesis method of 4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile has been reported in various studies. One of the commonly used methods involves the reaction of 4-bromopyrazole and 2-cyanopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 100°C. The product is obtained after purification using column chromatography or recrystallization.
科学的研究の応用
4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile has been used in various scientific research applications. One of the significant applications is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases. BPyC has been reported to exhibit potent anti-inflammatory and anticancer activities by inhibiting specific enzymes and signaling pathways.
特性
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4/c11-9-5-14-15(7-9)6-8-1-2-13-10(3-8)4-12/h1-3,5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLQXZXIGWYUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN2C=C(C=N2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-3-[4-(1-hydroxyethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-one](/img/structure/B7577383.png)
![3-[4-(hydroxymethyl)-2,5-dimethylpyrazol-3-yl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B7577388.png)
![2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid](/img/structure/B7577401.png)
![4-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7577414.png)

![5-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577433.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577454.png)
![4-[[4-(Ethylaminomethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7577460.png)

![N-[1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxypyridine-3-carboxamide](/img/structure/B7577475.png)


